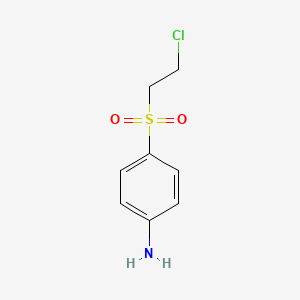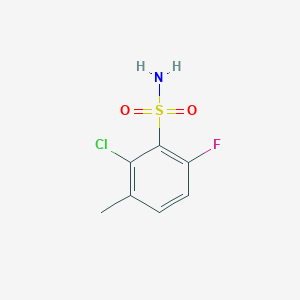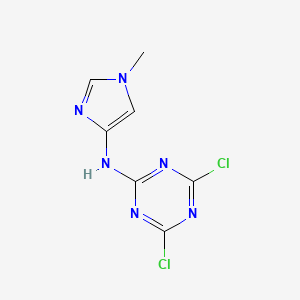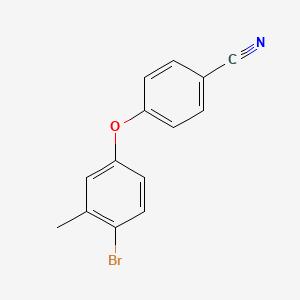
3-Methoxy-4-triisopropylsilyloxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-triisopropylsilyloxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group at the third position and a triisopropylsilyloxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-triisopropylsilyloxybenzoic acid typically involves the protection of the hydroxyl group on the benzene ring using triisopropylsilyl chloride. This is followed by the introduction of the methoxy group through methylation reactions. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and silylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The triisopropylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or other nucleophiles in the presence of a base.
Major Products:
Oxidation: Formation of 3-methoxy-4-hydroxybenzoic acid.
Reduction: Formation of 3-methoxy-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-triisopropylsilyloxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-triisopropylsilyloxybenzoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the triisopropylsilyloxy group provides steric hindrance and influences the compound’s reactivity. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 3-Methoxy-4-methylbenzoic acid
- 3-Methoxybenzoic acid
- 4-Methoxybenzoic acid
Comparison: 3-Methoxy-4-triisopropylsilyloxybenzoic acid is unique due to the presence of the bulky triisopropylsilyloxy group, which significantly alters its chemical properties and reactivity compared to simpler methoxybenzoic acids. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
215605-69-9 |
|---|---|
Molecular Formula |
C17H28O4Si |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
3-methoxy-4-tri(propan-2-yl)silyloxybenzoic acid |
InChI |
InChI=1S/C17H28O4Si/c1-11(2)22(12(3)4,13(5)6)21-15-9-8-14(17(18)19)10-16(15)20-7/h8-13H,1-7H3,(H,18,19) |
InChI Key |
DVCJDJKMUCQQQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


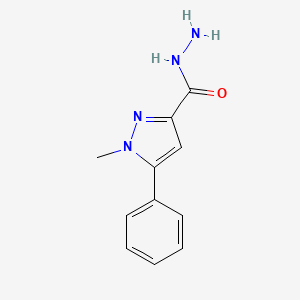

![Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate](/img/structure/B13991468.png)
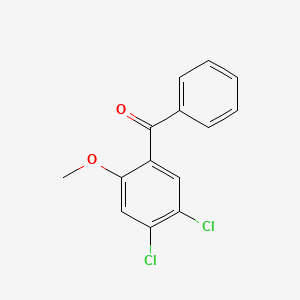
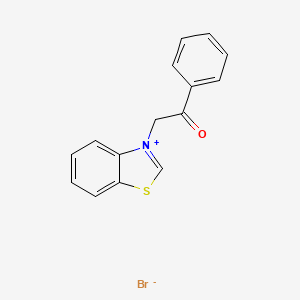
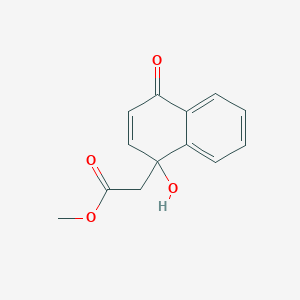
![(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B13991501.png)
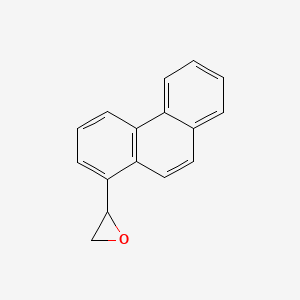
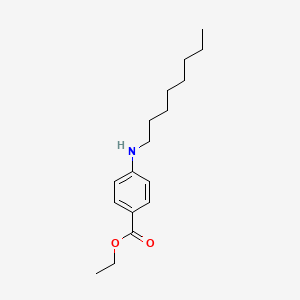
![1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid](/img/structure/B13991523.png)
